

Check Availability & Pricing

# Unraveling the Functional Profile of IM862: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | IK-862   |           |
| Cat. No.:            | B1674431 | Get Quote |

Note to the reader: The initial query for "**IK-862**" yielded limited specific data beyond its classification as a selective TACE (TNF-alpha converting enzyme) inhibitor by chemical suppliers. However, a significant body of research exists for a similarly named compound, IM862, a dipeptide with well-documented anti-angiogenic properties. This guide will focus on IM862, as it is likely the intended subject of the in-depth technical inquiry.

IM862 is a synthetic dipeptide, L-glutamyl-L-tryptophan, originally isolated from the bovine thymus.[1][2] It has been investigated for its anti-tumor and immunomodulatory effects, primarily in the context of AIDS-related Kaposi's sarcoma and recurrent ovarian cancer.[1][3][4] The core function of IM862 revolves around its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2][5]

### **Mechanism of Action**

The precise molecular mechanism of IM862 is not fully elucidated, but preclinical and clinical studies have pointed towards a multi-faceted approach to its anti-angiogenic and anti-tumor activity.[1] The primary proposed mechanisms include:

Inhibition of Vascular Endothelial Growth Factor (VEGF) Production: IM862 has been shown
to inhibit the production of VEGF, a potent signaling protein that stimulates the formation of
blood vessels.[2][5] By reducing VEGF levels, IM862 can effectively starve tumors of the
blood supply they need to grow.



Enhancement of Natural Killer (NK) Cell Function: IM862 has demonstrated the ability to
modulate and activate Natural Killer (NK) cells.[2][5] NK cells are a type of cytotoxic
lymphocyte that plays a crucial role in the innate immune system's defense against tumors
and virally infected cells. By boosting NK cell activity, IM862 may contribute to direct tumor
cell lysis.

The interplay of these two mechanisms suggests that IM862 not only directly hinders tumor vascularization but also enhances the body's own immune response against cancerous cells.



Click to download full resolution via product page

Caption: Proposed mechanism of action for IM862.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from clinical trials of IM862 in patients with AIDS-related Kaposi's Sarcoma (AIDS-KS).

Table 1: Phase II Study of IM862 in AIDS-KS - Patient Characteristics[3]



| Characteristic                   | Value                  |  |
|----------------------------------|------------------------|--|
| Number of Patients               | 44 (42 male, 2 female) |  |
| Median Age (years)               | 38 (range, 22-53)      |  |
| >50 Mucocutaneous Lesions        | 21 (47%)               |  |
| Lymphedema                       | 14 (32%)               |  |
| Prior Systemic Chemotherapy      | 33 (75%)               |  |
| CD4+ Lymphocyte Count ≤200/mm³   | 24 (55%)               |  |
| Concurrent Protease Inhibitor(s) | 39 (89%)               |  |

Table 2: Phase II Study of IM862 in AIDS-KS - Efficacy[3]

| Response          | Number of Patients (%) | Median Time to<br>Response (weeks) | Median Duration of Response (weeks) |
|-------------------|------------------------|------------------------------------|-------------------------------------|
| Major Response    | 16 (36%)               | 6 (range, 3-26)                    | 33+ (range, 12+ -<br>95+)           |
| Complete Response | 5 (11%)                |                                    |                                     |
| Partial Response  | 11 (25%)               |                                    |                                     |
| Stable Disease    | 21 (48%)               | -                                  | 7 to 72+                            |

Table 3: Phase III Study of IM862 in AIDS-KS - Efficacy[1][6]

| Outcome                            | IM862 (n=104)            | Placebo (n=98)           | P-value |
|------------------------------------|--------------------------|--------------------------|---------|
| Response Rate                      | 23% (95% CI, 15-<br>32%) | 21% (95% CI, 14-<br>31%) | 0.46    |
| Median Time to<br>Response (weeks) | 8.5                      | 14                       | 0.024   |
| Median Time to Progression (weeks) | 16 (95% CI, 13-27)       | 35 (95% CI, 26-114)      | 0.012   |



Note: The Phase III trial did not show a significant difference in the primary endpoint of response rate compared to placebo. However, it did show a shorter time to response and a surprisingly shorter time to progression in the IM862 arm. The authors suggest that the potent effect of highly active antiretroviral therapy (HAART) may have confounded the results.[1][6]

## **Experimental Protocols**

- Study Design: A phase II, open-label, randomized study.
- Patient Population: Patients with biopsy-proven AIDS-KS with at least five measurable lesions. Patients with visceral involvement were excluded. Key inclusion criteria included an absolute granulocyte count >1,000/mm³, platelet count >75,000/mm³, bilirubin ≤1.5 mg/dL, and serum creatinine less than 1.5 times the upper limit of normal. Prior systemic chemotherapy had to be discontinued at least 4 weeks before starting IM862.
- Treatment Regimen: Patients were randomized to two dosing schedules of IM862 administered as intranasal drops at a dose of 5 mg:
  - Schedule 1: 5 days of therapy followed by 5 days off (n=18).
  - Schedule 2: Every other day dosing (n=26). Treatment was continued in repeated cycles until disease progression or unacceptable toxicity.
- Monitoring and Efficacy Assessment: Patients were monitored for response and toxicity every 2 weeks for the first 8 weeks and then monthly. After 90 days, patients with stable disease or better could continue on the same regimen with monthly follow-ups.
   Mucocutaneous response was evaluated using the AIDS Clinical Trials Group (ACTG) criteria.
- Study Design: A 24-week, randomized, double-blinded, placebo-controlled phase III trial.
- Patient Population: 202 HIV-positive patients with AIDS-KS.
- Treatment Plan:
  - IM862 was self-administered intranasally at a dose of 5 mg in 0.7 mL of diluent every other day for 24 weeks or until disease progression.







- The placebo group received the diluent vehicle.
- Concurrent use of antiretroviral agents and prophylaxis against opportunistic infections was required.
- Follow-up and Crossover:
  - Responders could continue blinded treatment for an additional 6 months.
  - At 6 months, patients with stable disease were unblinded. Those in the placebo group were offered IM862 at 5 mg every other day. Those already on IM862 were offered 5 mg every other day or 10 mg three times a day.





Click to download full resolution via product page

Caption: Generalized workflow for the Phase III IM862 clinical trial.

# **Toxicity and Safety Profile**

Across the clinical trials, IM862 was generally well-tolerated.[2][3] Reported adverse effects were mild and transient, and included:[3]



- Headache
- Fatigue
- Tingling
- Nausea

Importantly, no hematologic adverse effects attributed to the treatment were reported.[3]

In conclusion, IM862 is a dipeptide with anti-angiogenic properties mediated through the inhibition of VEGF production and enhancement of NK cell function. While it showed promise in early-phase clinical trials for AIDS-related Kaposi's sarcoma, a subsequent phase III trial did not demonstrate superiority over placebo, potentially due to the confounding effects of modern antiretroviral therapy. Its favorable safety profile, however, may warrant further investigation in other therapeutic contexts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Results of a randomized study of IM862 nasal solution in the treatment of AIDS-related Kaposi's sarcoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Angiogenesis inhibitor IM862 is ineffective against AIDS-Kaposi's sarcoma in a phase III trial, but demonstrates sustained, potent effect of highly active antiretroviral therapy: from the AIDS Malignancy Consortium and IM862 Study Team PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Functional Profile of IM862: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1674431#what-is-the-function-of-ik-862]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com